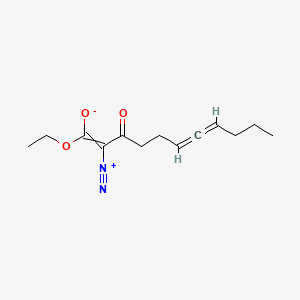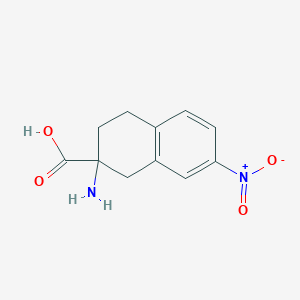
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is a synthetic organic compound that features a chlorinated and fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may be modified to enhance its activity or reduce its toxicity, leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-6-Chloro-6-(4-bromophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a bromine atom instead of fluorine.
(5Z)-6-Chloro-6-(4-methylphenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a methyl group instead of fluorine.
(5Z)-6-Chloro-6-(4-nitrophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of both chlorine and fluorine atoms in (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1254255-26-9 |
|---|---|
Formule moléculaire |
C13H12ClFO2 |
Poids moléculaire |
254.68 g/mol |
Nom IUPAC |
(Z)-6-chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one |
InChI |
InChI=1S/C13H12ClFO2/c1-8(9(2)16)13(17)7-12(14)10-3-5-11(15)6-4-10/h3-7,13,17H,1H2,2H3/b12-7- |
Clé InChI |
MDLXTHXVBOGCAG-GHXNOFRVSA-N |
SMILES isomérique |
CC(=O)C(=C)C(/C=C(/C1=CC=C(C=C1)F)\Cl)O |
SMILES canonique |
CC(=O)C(=C)C(C=C(C1=CC=C(C=C1)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)

![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

methanone](/img/structure/B14173052.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
